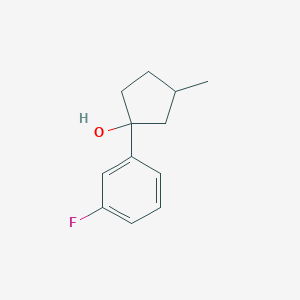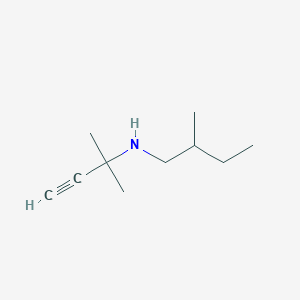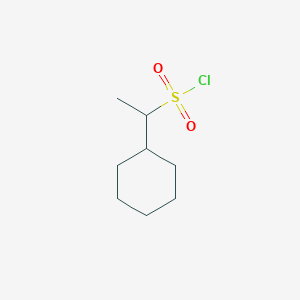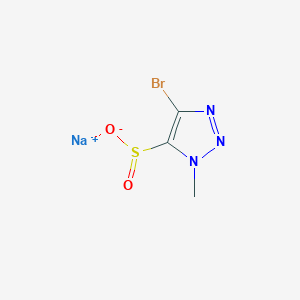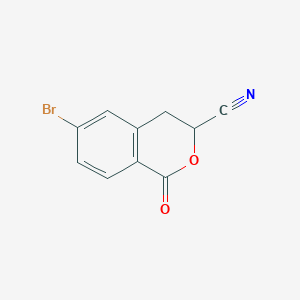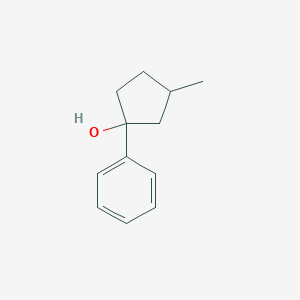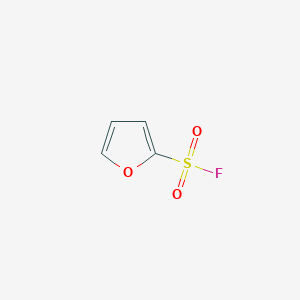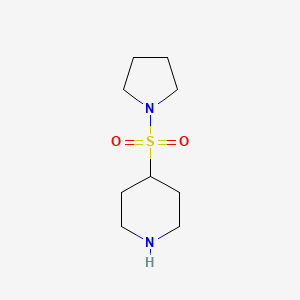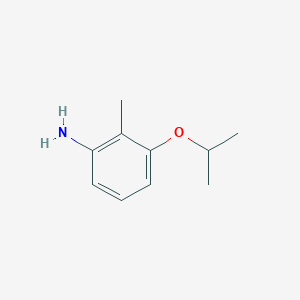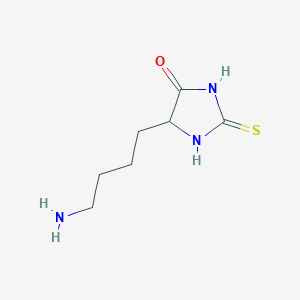
5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one is a compound with a unique structure that includes an imidazolidinone ring substituted with an aminobutyl group and a sulfanylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one typically involves the hydrogenation of 5-(3-cyanopropyl)-hydantoin. This process is carried out in the liquid phase using hydrogen gas and a suitable catalyst . The reaction conditions include maintaining a specific temperature and pressure to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade hydrogen gas and catalysts, with stringent control over reaction conditions to maximize yield and purity. The final product is then purified using standard techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Aminobutyl)guanidine: This compound shares the aminobutyl group but differs in its overall structure and properties.
N-(4-Aminobutyl)acetamide: Another compound with a similar aminobutyl group but different functional groups.
Uniqueness
5-(4-Aminobutyl)-2-sulfanylideneimidazolidin-4-one is unique due to its combination of the imidazolidinone ring and the sulfanylidene group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C7H13N3OS |
|---|---|
Molekulargewicht |
187.27 g/mol |
IUPAC-Name |
5-(4-aminobutyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H13N3OS/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4,8H2,(H2,9,10,11,12) |
InChI-Schlüssel |
LARCJZTURNOIGG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN)CC1C(=O)NC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,8S)-2,5-diazatricyclo[6.2.1.0~2,7~]undecane dihydrochloride](/img/structure/B13226457.png)
![2-(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine](/img/structure/B13226468.png)
